Norfenefrine hydrochloride

Description

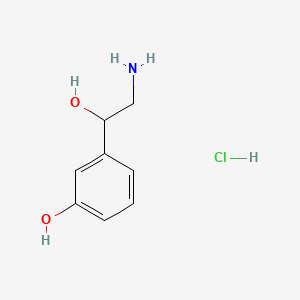

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-2-1-3-7(10)4-6;/h1-4,8,10-11H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMFSWZUAWKDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046710 | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4779-94-6, 15308-34-6 | |

| Record name | Benzenemethanol, α-(aminomethyl)-3-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4779-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Esbuphon | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100733 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norfenefrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-aminomethyl-3-hydroxybenzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Norfenefrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORFENEFRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FCN9TAU6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Norfenefrine hydrochloride mechanism of action on alpha-1 adrenergic receptors

An In-Depth Technical Guide to the Mechanism of Action of Norfenefrine (B1679915) Hydrochloride on Alpha-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine hydrochloride is a sympathomimetic agent that exerts its physiological effects primarily through the stimulation of alpha-1 (α₁) adrenergic receptors.[1] As a member of the G protein-coupled receptor (GPCR) superfamily, the α₁-adrenergic receptor is a critical mediator of catecholamine signaling, playing a pivotal role in cardiovascular homeostasis, particularly in the regulation of vascular tone.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of norfenefrine at the α₁-adrenergic receptor, details the canonical signaling cascade, presents quantitative data for related ligands, and outlines the standard experimental protocols used to characterize such interactions.

Introduction to Norfenefrine and Alpha-1 Adrenergic Receptors

Norfenefrine, also known as meta-octopamine, is a synthetic sympathomimetic amine used clinically for the management of hypotension due to its vasoconstrictive properties.[1][2] It functions as an agonist, predominantly at α₁-adrenergic receptors.[1]

The alpha-1 adrenergic receptors are a class of GPCRs that mediate the physiological effects of the endogenous catecholamines, norepinephrine (B1679862) and epinephrine.[3][4] They are subdivided into three highly homologous subtypes:

-

α₁ₐ-Adrenergic Receptor

-

α₁ₑ-Adrenergic Receptor

-

α₁ₒ-Adrenergic Receptor

These receptor subtypes are coupled to the Gq/11 family of heterotrimeric G proteins.[3] Upon activation, they initiate a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC), culminating in a cellular response, most notably smooth muscle contraction.[2]

Core Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound involves its binding to and activation of postsynaptic α₁-adrenergic receptors located on the surface of target cells, such as vascular smooth muscle cells.[2] This interaction initiates a well-defined intracellular signaling pathway.

-

Receptor Binding and G Protein Activation: Norfenefrine binds to the orthosteric site of the α₁-adrenergic receptor, inducing a conformational change in the receptor. This altered conformation allows the receptor to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the associated heterotrimeric Gq protein.[2] The α-subunit of the Gq protein (Gαq) releases its bound guanosine (B1672433) diphosphate (B83284) (GDP) and binds a guanosine triphosphate (GTP), leading to its activation and dissociation from the βγ-subunits.[5]

-

Activation of Phospholipase C (PLC): The activated, GTP-bound Gαq subunit then binds to and activates the enzyme phospholipase C (PLC).[2]

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two crucial second messengers:[2]

-

Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses through the cytosol.

-

Diacylglycerol (DAG): A lipid molecule that remains embedded in the plasma membrane.

-

-

Intracellular Calcium Mobilization: IP₃ binds to specific IP₃ receptors on the membrane of the endoplasmic reticulum (ER), which function as ligand-gated Ca²⁺ channels. This binding triggers the release of stored calcium ions from the ER into the cytoplasm, leading to a rapid increase in the intracellular Ca²⁺ concentration.[2]

-

Activation of Protein Kinase C (PKC): DAG, in concert with the elevated intracellular Ca²⁺ levels, recruits and activates protein kinase C (PKC) at the plasma membrane. Activated PKC then phosphorylates a variety of downstream protein targets, modulating their activity and contributing to the overall cellular response.

-

Physiological Response (Smooth Muscle Contraction): The increased cytosolic Ca²⁺ is the primary trigger for smooth muscle contraction. Calcium ions bind to the protein calmodulin, and the resulting Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, which promotes the interaction between actin and myosin filaments, leading to muscle cell contraction and, in blood vessels, vasoconstriction.[2]

Signaling Pathway Visualization

References

An In-Depth Technical Guide to Norfenefrine: Discovery, History, and Sympathomimetic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Norfenefrine (B1679915), a sympathomimetic amine, has a rich history in the pharmacological landscape. Primarily recognized for its potent vasoconstrictive properties, it functions as a selective agonist for α1-adrenergic receptors. This technical guide provides a comprehensive overview of the discovery, history, and sympathomimetic activity of norfenefrine. It details its mechanism of action, including the downstream signaling pathways, and presents a structured summary of its pharmacological data. Furthermore, this document outlines the experimental protocols necessary for its synthesis and for characterizing its interaction with adrenergic receptors, serving as a valuable resource for researchers in pharmacology and drug development.

Introduction

Norfenefrine, chemically known as (R,S)-2-amino-1-(3-hydroxyphenyl)ethanol, is a synthetic sympathomimetic amine structurally related to the endogenous catecholamine norepinephrine (B1679862).[1] It is recognized for its pressor effects, mediated through the activation of adrenergic receptors, and has been clinically utilized for the management of hypotensive states.[2] This guide delves into the core scientific aspects of norfenefrine, from its initial discovery to its molecular mechanism of action.

History and Discovery

The exploration of sympathomimetic amines in the early 20th century laid the groundwork for the discovery of norfenefrine. Key milestones in the history of catecholamine research, such as the identification of adrenaline and noradrenaline as key players in the sympathetic nervous system, paved the way for the synthesis and investigation of related compounds.

While a precise timeline for the discovery of norfenefrine is not extensively documented in readily available literature, early patents and publications indicate its synthesis and initial pharmacological characterization occurred around the 1940s and 1950s. The German patent (FR 866569) filed in 1941 and a U.S. patent (US 2312916) granted in 1943 to Ciba are among the earliest references to its chemical synthesis.[3] Subsequent studies in the 1950s further elucidated its pharmacological properties.

Clinically, norfenefrine was introduced for the treatment of hypotension and was marketed under various brand names, most notably Novadral.[2] Its use in clinical practice, particularly in Europe, for conditions such as orthostatic hypotension and circulatory collapse, solidified its place as a therapeutic agent.[4] The work of pharmacologists like Peter Holtz on sympathomimetic amines during this era was instrumental in understanding the structure-activity relationships of these compounds, including norfenefrine.[5]

Chemical Synthesis

The synthesis of norfenefrine, or m-hydroxyphenylethanolamine, can be achieved through various chemical routes. A common approach involves the reduction of a corresponding α-amino ketone precursor. The following is a generalized experimental protocol based on established chemical principles for the synthesis of phenylethanolamines.

Experimental Protocol: Synthesis of Norfenefrine

Objective: To synthesize norfenefrine (m-hydroxyphenylethanolamine) via reduction of m-hydroxy-α-aminoacetophenone.

Materials:

-

m-hydroxyacetophenone

-

Bromine

-

Ammonia (B1221849) solution

-

Reducing agent (e.g., Sodium borohydride (B1222165), Catalytic hydrogenation with H₂/Pd-C)

-

Hydrochloric acid

-

Sodium bicarbonate

-

Organic solvents (e.g., Ethanol, Methanol (B129727), Diethyl ether)

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, filtration apparatus)

-

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

-

Bromination of m-hydroxyacetophenone: m-hydroxyacetophenone is first brominated at the α-position to yield m-hydroxy-α-bromoacetophenone. This reaction is typically carried out in a suitable solvent like acetic acid or chloroform.

-

Amination: The resulting α-bromo ketone is then reacted with an excess of ammonia in a suitable solvent (e.g., ethanol) to form m-hydroxy-α-aminoacetophenone. This is a nucleophilic substitution reaction where the amino group replaces the bromine atom.

-

Reduction of the Ketone: The keto group of m-hydroxy-α-aminoacetophenone is then reduced to a hydroxyl group. This can be achieved using a chemical reducing agent like sodium borohydride in a protic solvent (e.g., methanol or ethanol) or through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

-

Isolation and Purification: After the reduction is complete, the reaction mixture is worked up to isolate the crude norfenefrine. This typically involves quenching the excess reducing agent, adjusting the pH to precipitate the product, and extraction with an organic solvent. The crude product is then purified by recrystallization from a suitable solvent system or by column chromatography to yield pure norfenefrine.

-

Salt Formation (Optional): For pharmaceutical use, the free base of norfenefrine is often converted to a more stable salt, such as the hydrochloride salt, by treating the free base with hydrochloric acid in a suitable solvent.

Characterization: The final product should be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure and purity. Melting point determination can also be used as an indicator of purity.

Sympathomimetic Activity and Mechanism of Action

Norfenefrine exerts its physiological effects by acting as an agonist at adrenergic receptors. It is a potent and selective agonist for α1-adrenergic receptors, with less pronounced effects on α2 and β-adrenergic receptors.[6][7]

Adrenergic Receptor Selectivity

The primary sympathomimetic activity of norfenefrine is attributed to its high affinity for α1-adrenergic receptors.[6] This selectivity is key to its clinical efficacy in treating hypotension, as activation of α1-receptors on vascular smooth muscle leads to vasoconstriction and an increase in peripheral resistance, thereby elevating blood pressure.[7] While it has some reported mild β-adrenergic activity, its effects on α2-adrenergic receptors are generally considered to be insignificant at therapeutic concentrations.[7]

Signaling Pathway

The activation of α1-adrenergic receptors by norfenefrine initiates a well-defined intracellular signaling cascade. These receptors are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit.

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Upon binding of norfenefrine to the α1-adrenergic receptor, the associated Gq protein is activated.[7] This, in turn, activates the enzyme phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol.[7] The increased intracellular Ca²⁺ concentration leads to the activation of calcium-dependent signaling pathways, most notably the binding of Ca²⁺ to calmodulin. The Ca²⁺-calmodulin complex then activates myosin light-chain kinase (MLCK), which phosphorylates the myosin light chains in smooth muscle cells. This phosphorylation event is the critical step that initiates smooth muscle contraction, resulting in vasoconstriction.

Quantitative Pharmacological Data

The precise quantitative data for norfenefrine's binding affinity (Ki) and functional potency (EC50) at various adrenergic receptor subtypes are not extensively reported in publicly accessible literature. However, for comparative purposes, the table below includes typical ranges for the parent compound, norepinephrine. The experimental protocols provided in the subsequent section describe the methodologies to determine these values for norfenefrine.

| Adrenergic Receptor Subtype | Norepinephrine Ki (nM) | Norepinephrine EC50 (nM) | Norfenefrine Ki (nM) | Norfenefrine EC50 (nM) |

| α1A | 30 - 100 | 10 - 50 | Data not available | Data not available |

| α1B | 50 - 150 | 20 - 80 | Data not available | Data not available |

| α1D | 40 - 120 | 15 - 60 | Data not available | Data not available |

| α2A | 100 - 500 | 50 - 200 | Data not available | Data not available |

| α2B | 200 - 800 | 100 - 400 | Data not available | Data not available |

| α2C | 150 - 600 | 80 - 300 | Data not available | Data not available |

| β1 | 50 - 200 | 20 - 100 | Data not available | Data not available |

| β2 | 1000 - 3000 | 500 - 1500 | Data not available | Data not available |

| β3 | 500 - 1500 | 200 - 800 | Data not available | Data not available |

Note: The Ki and EC50 values for norepinephrine are approximate ranges compiled from various sources and can vary depending on the experimental conditions and tissue/cell type used.

Experimental Protocols for Pharmacological Characterization

To determine the binding affinity and functional potency of norfenefrine at adrenergic receptors, standardized in vitro assays are employed.

Radioligand Binding Assay for Determining Ki

Objective: To determine the binding affinity (Ki) of norfenefrine for a specific adrenergic receptor subtype.

Principle: This competitive binding assay measures the ability of unlabeled norfenefrine to displace a radiolabeled ligand with known high affinity and specificity for the receptor of interest.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO cells).

-

Radiolabeled ligand (e.g., [³H]-prazosin for α1 receptors, [³H]-yohimbine for α2 receptors, [³H]-dihydroalprenolol for β receptors).

-

Unlabeled norfenefrine.

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand and a fixed amount of cell membrane preparation with varying concentrations of unlabeled norfenefrine.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the norfenefrine concentration. The concentration of norfenefrine that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Caption: Radioligand Binding Assay Workflow.

Calcium Imaging Assay for Determining EC50

Objective: To determine the functional potency (EC50) of norfenefrine in activating α1-adrenergic receptors.

Principle: This assay measures the increase in intracellular calcium concentration upon stimulation of Gq-coupled α1-adrenergic receptors by norfenefrine, using a calcium-sensitive fluorescent dye.

Materials:

-

Live cells expressing the α1-adrenergic receptor subtype of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Norfenefrine solutions of varying concentrations.

-

Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Fluorescence microscope or a plate reader with fluorescence detection capabilities.

Procedure:

-

Cell Culture: Plate the cells expressing the target receptor in a suitable format (e.g., 96-well plate).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the AM ester form of the dye, which can cross the cell membrane.

-

Baseline Measurement: Measure the baseline fluorescence of the cells before adding the agonist.

-

Agonist Addition: Add varying concentrations of norfenefrine to the cells.

-

Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the logarithm of the norfenefrine concentration. The concentration of norfenefrine that produces 50% of the maximal response is the EC50 value.

Caption: Calcium Imaging Assay Workflow.

Conclusion

Norfenefrine remains a significant molecule in the study of sympathomimetic amines. Its history is intertwined with the foundational discoveries in adrenergic pharmacology. As a potent and selective α1-adrenergic receptor agonist, its mechanism of action through the Gq-PLC-IP3/DAG pathway is a classic example of GPCR signaling. While specific quantitative data on its receptor interaction profile is not widely available, the experimental protocols detailed in this guide provide a clear path for researchers to elucidate these parameters. This in-depth technical guide serves as a comprehensive resource for understanding the discovery, history, and sympathomimetic properties of norfenefrine, and for conducting further research into its pharmacological profile and potential therapeutic applications.

References

- 1. Alpha 1-adrenergic receptor mRNA level is regulated by norepinephrine in rabbit aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Norfenefrine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. [Clinical experiences with a fast-acting, controllable circulatory medication: novadral] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 6. CN109912434B - Synthetic method of phenylethanolamine beta receptor agonist - Google Patents [patents.google.com]

- 7. What is the mechanism of Norfenefrine Hydrochloride? [synapse.patsnap.com]

The Cornerstone of Adrenergic Agonism: A Technical Guide to the Structure-Activity Relationship of Norfenefrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of the structure-activity relationship (SAR) of norfenefrine (B1679915) hydrochloride, a potent sympathomimetic agent. By examining the intricate interplay between its chemical structure and biological activity at adrenergic receptors, this document provides a comprehensive resource for researchers and professionals engaged in the discovery and development of novel adrenergic modulators. Through a detailed exploration of quantitative data, experimental methodologies, and signaling pathways, this guide illuminates the key determinants of norfenefrine's pharmacological profile.

Introduction: The Pharmacological Profile of Norfenefrine

Norfenefrine, chemically known as 3,β-dihydroxyphenethylamine, is a synthetic sympathomimetic amine that primarily functions as an agonist at α-adrenergic receptors, with a pronounced selectivity for the α1 subtype.[1][2] Its hydrochloride salt is utilized clinically for its vasoconstrictive properties to manage hypotensive states.[2] The biological effects of norfenefrine are elicited through its interaction with adrenergic receptors, which are G-protein coupled receptors (GPCRs) embedded in the cell membranes of various tissues.

The phenylethanolamine scaffold of norfenefrine is a critical determinant of its adrenergic activity. This core structure, shared by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, consists of a phenyl ring, an ethylamine (B1201723) side chain, and a hydroxyl group at the beta-position of the side chain. Variations in the substitution pattern on the phenyl ring and the amine group give rise to a spectrum of adrenergic agents with distinct receptor selectivity and potency.

Mechanism of Action: α1-Adrenergic Receptor Activation

Norfenefrine's primary mechanism of action involves the activation of α1-adrenergic receptors, which are predominantly coupled to the Gq family of G-proteins.[2] This activation initiates a well-defined intracellular signaling cascade:

-

Receptor Binding and G-Protein Activation: Norfenefrine binds to the α1-adrenergic receptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

-

Cellular Response (Vasoconstriction): The elevated intracellular Ca2+ concentration in vascular smooth muscle cells leads to the activation of calmodulin and subsequently myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, promoting the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[2]

This signaling pathway underscores the role of norfenefrine as a potent vasoconstrictor.

Structure-Activity Relationship (SAR) of Norfenefrine and its Analogs

The affinity and efficacy of phenylethanolamine derivatives at α1-adrenergic receptors are exquisitely sensitive to structural modifications. The following sections dissect the key structural features influencing their activity.

Hydroxyl Groups on the Phenyl Ring

The position and number of hydroxyl groups on the phenyl ring are critical for α-adrenergic activity.

-

Catechol Moiety (3,4-dihydroxy): As seen in norepinephrine, the presence of a catechol moiety generally confers high potency at α-adrenergic receptors.

-

Meta-Hydroxyl Group (3-hydroxy): Norfenefrine possesses a single hydroxyl group at the meta-position. This feature is crucial for its α1-agonist activity.

-

Para-Hydroxyl Group (4-hydroxy): Analogs with only a para-hydroxyl group, such as octopamine, generally exhibit reduced α-adrenergic activity compared to their meta-hydroxy counterparts.

-

Absence of Phenolic Hydroxyls: The parent compound, phenylethanolamine, which lacks any hydroxyl groups on the phenyl ring, acts as an antagonist at α-adrenergic receptors.

Substitution on the Amine Group

Modification of the terminal amine group significantly impacts receptor selectivity and potency.

-

Primary Amine (-NH2): Norfenefrine, with its primary amine, displays potent α-agonist activity.

-

N-Methyl Substitution: The addition of a methyl group to the amine, as in phenylephrine (B352888), can maintain or even enhance α1-agonist activity.

-

Larger N-Alkyl Substituents: Increasing the size of the N-alkyl substituent generally leads to a decrease in α-agonist activity and an increase in β-agonist activity.

Stereochemistry at the β-Carbon

The hydroxyl group on the β-carbon of the ethylamine side chain introduces a chiral center. The stereochemistry at this position is a critical determinant of biological activity, with the (R)-enantiomer typically being the more potent isomer at adrenergic receptors.

Quantitative SAR Data

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of norfenefrine and related phenylethanolamine derivatives at α1-adrenergic receptors. This data provides a quantitative basis for the SAR principles discussed above.

| Compound | Structure | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Vasoconstriction EC50 (nM) (Rat Aorta) |

| Norfenefrine | 3-OH, β-OH | - | - | - | - |

| Norepinephrine | 3,4-diOH, β-OH | 1500[3] | - | - | - |

| Phenylephrine | 3-OH, β-OH, N-CH3 | 977.24[4] | 1258.93[4] | - | 1659.59[4] |

| Octopamine | 4-OH, β-OH | - | - | - | - |

| Synephrine | 4-OH, β-OH, N-CH3 | - | - | - | - |

| Epinephrine | 3,4-diOH, β-OH, N-CH3 | - | - | - | - |

Data presented as mean values. The absence of a value indicates that data was not found in the searched literature.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the structure-activity relationship of norfenefrine and its analogs.

Radioligand Binding Assay for α1-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for α1-adrenergic receptors using [3H]-prazosin, a selective α1-antagonist.

Materials:

-

Cell membranes expressing α1-adrenergic receptors (e.g., from rat liver, brain, or transfected cell lines).

-

[3H]-prazosin (specific activity ~70-90 Ci/mmol).

-

Unlabeled prazosin (B1663645).

-

Test compounds (norfenefrine analogs).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 50-200 µg/mL.[5]

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or 10 µM unlabeled prazosin (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]-prazosin (final concentration ~0.1-0.5 nM).

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold. Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.[6]

-

Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-prazosin) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Vasoconstriction Assay in Isolated Rat Aorta

This protocol describes a functional assay to determine the potency (EC50) and efficacy of norfenefrine analogs in inducing vasoconstriction in isolated rat aortic rings.

Materials:

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Norepinephrine (as a reference agonist).

-

Test compounds (norfenefrine analogs).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize the rat and excise the thoracic aorta. Carefully clean the aorta of adhering connective tissue and cut it into 3-4 mm rings.[7]

-

Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2. Attach one end of the ring to a fixed support and the other to an isometric force transducer.[8]

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15 minutes.

-

Viability Check: Contract the rings with a submaximal concentration of norepinephrine (e.g., 1 µM) to check for viability. Wash the rings and allow them to return to baseline.

-

Cumulative Concentration-Response Curve: Add the test compounds to the organ baths in a cumulative manner, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM). Record the contractile response after each addition until a maximal response is achieved.

-

Data Analysis: Express the contractile response as a percentage of the maximal response to norepinephrine. Plot the concentration-response curves and determine the EC50 (the concentration of the compound that produces 50% of its maximal response) and the Emax (maximal effect) for each compound using non-linear regression analysis.

Conclusion

The structure-activity relationship of norfenefrine hydrochloride and its analogs provides a classic example of how subtle modifications to a chemical scaffold can profoundly influence pharmacological activity. The key determinants of α1-adrenergic agonism reside in the substitution pattern of the phenyl ring, the nature of the substituent on the amine, and the stereochemistry of the β-hydroxyl group. A thorough understanding of these SAR principles, supported by robust quantitative data from well-defined experimental protocols, is indispensable for the rational design and development of novel adrenergic agents with improved potency, selectivity, and therapeutic profiles. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of adrenergic pharmacology.

References

- 1. Norfenefrine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-noradrenaline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. phenylephrine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Alpha-1 adrenoceptor up-regulation induced by prazosin but not KMD-3213 or reserpine in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct effect of phenylethylamine upon isolated rat aortic strip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Metabolism of Norfenefrine Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfenefrine (B1679915), also known as m-octopamine or 3-octopamine, is a sympathomimetic amine with predominantly alpha-adrenergic agonist activity. It is the active metabolite of several other sympathomimetic drugs and is used clinically for the treatment of hypotension. Understanding its pharmacokinetic profile and metabolic fate in preclinical animal models is crucial for drug development, toxicological assessment, and the interpretation of efficacy studies. This technical guide provides a comprehensive overview of the available data on the pharmacokinetics and metabolism of norfenefrine hydrochloride in various animal species, supplemented with detailed experimental methodologies.

Metabolism of Norfenefrine

The metabolism of norfenefrine has been investigated in several animal species, including rats, rabbits, and guinea pigs. The primary metabolic pathways identified are conjugation and oxidative deamination.

In a study on the metabolism of the related compound o-octopamine in rats, the major urinary metabolites were found to be unconjugated o-hydroxymandelic acid, unconjugated o-hydroxyphenylglycol, and an acid-hydrolyzable conjugate of o-hydroxyphenylglycol[1]. Human studies on m-octopamine (norfenefrine) have shown that the main metabolic routes are deamination and conjugation, with m-hydroxymandelic acid being a key metabolite[2]. Following oral administration, a significant first-pass effect is observed, with a high percentage of conjugated metabolites being formed in the gut wall[2].

Table 1: Urinary Metabolites of Octopamine Isomers in Rats

| Isomer | Metabolite | Percentage of Excreted Dose (as reported in a study on o-octopamine) |

| o-Octopamine | Unconjugated o-hydroxymandelic acid | 16% |

| Unconjugated o-hydroxyphenylglycol | 4.5% | |

| Acid-hydrolyzable conjugate of OHPG | 28% | |

| Unconjugated o-octopamine | 10% |

Note: This data is for the isomer o-octopamine and may not be directly representative of norfenefrine (m-octopamine) metabolism, but it provides insight into the likely metabolic pathways.

Pharmacokinetic Parameters

Detailed pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound in animal models are scarce in the available literature. However, human studies have provided some insights. After oral administration of 4.5 mg of 14C-norfenefrine to human volunteers, peak serum levels of free norfenefrine were observed between 30 and 60 minutes, with an average concentration of 2 ng/mL. The elimination half-life ranged from 163 to 402 minutes. The oral bioavailability was estimated to be around 20%[3].

Experimental Protocols

The following sections detail standardized experimental protocols for investigating the pharmacokinetics and metabolism of a compound like this compound in animal models.

Animal Models and Drug Administration

-

Species: Male Sprague-Dawley rats (200-250 g) and male Beagle dogs (8-12 kg) are commonly used models.

-

Housing: Animals should be housed in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

-

Acclimatization: A minimum of one week of acclimatization is recommended before the study commences.

-

Drug Formulation: this compound should be dissolved in a suitable vehicle, such as sterile saline or water for injection.

-

Administration:

-

Intravenous (IV): Administered as a bolus injection via the tail vein (rats) or cephalic vein (dogs).

-

Oral (PO): Administered via oral gavage.

-

-

Dose: Dose levels should be determined based on preliminary toxicity and efficacy studies.

Sample Collection

-

Blood Sampling:

-

Serial blood samples (approximately 0.25 mL for rats, 1 mL for dogs) are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Blood is collected from the jugular vein (rats, via a cannula) or cephalic/saphenous vein (dogs) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

-

Urine Collection:

-

For metabolism studies, animals are housed in metabolic cages to allow for the collection of urine over specified intervals (e.g., 0-8, 8-24, 24-48 hours).

-

The volume of urine is recorded, and an aliquot is stored at -80°C until analysis.

-

Bioanalytical Method

A sensitive and specific analytical method is required for the quantification of norfenefrine and its metabolites in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a cold organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant is collected for analysis.

-

Solid-Phase Extraction (SPE): Offers cleaner extracts and can be used to concentrate the analyte. A suitable SPE cartridge (e.g., a mixed-mode cation exchange) is selected. The plasma or urine sample is loaded onto the conditioned cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.

-

-

LC-MS/MS Conditions (Typical):

-

Chromatographic Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific parent-to-daughter ion transitions for norfenefrine and its metabolites are monitored.

-

Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled version of norfenefrine) should be used to ensure accuracy and precision.

-

Metabolic Pathways

The metabolism of norfenefrine primarily involves two key enzymatic pathways: monoamine oxidase (MAO) and sulfotransferases/UDP-glucuronosyltransferases (SULTs/UGTs).

-

Oxidative Deamination: MAO catalyzes the oxidative deamination of the primary amine group of norfenefrine, leading to the formation of an unstable aldehyde intermediate. This is further oxidized to m-hydroxymandelic acid.

-

Conjugation: The phenolic hydroxyl group of norfenefrine can undergo conjugation with sulfate (B86663) (by SULTs) or glucuronic acid (by UGTs) to form water-soluble sulfate and glucuronide conjugates, which are readily excreted in the urine.

Conclusion

While specific pharmacokinetic parameters for this compound in animal models remain to be fully elucidated in publicly available literature, this guide provides a framework for understanding its metabolic fate and the experimental approaches required for its investigation. The primary metabolic pathways involve oxidative deamination to m-hydroxymandelic acid and conjugation to form sulfate and glucuronide metabolites. The provided experimental protocols for in-vivo studies and bioanalytical quantification offer a robust starting point for researchers aiming to conduct pharmacokinetic and metabolism studies of norfenefrine and related sympathomimetic amines. Further research is warranted to establish a complete pharmacokinetic profile of norfenefrine in various animal species to better support its preclinical and clinical development.

References

Norfenefrine Hydrochloride: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfenefrine (B1679915) hydrochloride is a sympathomimetic amine and a structural analog of norepinephrine. It is recognized primarily for its activity as an agonist at adrenergic receptors, particularly the α-adrenoceptor subtypes. This technical guide provides a comprehensive overview of the receptor binding affinity and selectivity profile of norfenefrine hydrochloride. The information presented herein is intended to support research and drug development efforts by providing detailed data on its molecular interactions and the experimental methodologies used to elucidate them.

Receptor Binding Affinity and Selectivity Profile

This compound primarily exerts its pharmacological effects through its interaction with α-adrenergic receptors. While it is known to be an α-agonist, its precise affinity and selectivity across the various adrenergic receptor subtypes are crucial for understanding its therapeutic potential and side-effect profile.

Adrenergic Receptor Binding Affinity of this compound

The following tables summarize the available quantitative data on the binding affinity of this compound for various adrenergic receptor subtypes. Binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

Table 1: α1-Adrenergic Receptor Subtype Binding Affinity

| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |

| α1A | Recombinant CHO cells | [3H]-Prazosin | Data not available | Data not available | |

| α1B | Recombinant CHO cells | [3H]-Prazosin | Data not available | Data not available | |

| α1D | Recombinant CHO cells | [3H]-Prazosin | Data not available | Data not available |

Table 2: α2-Adrenergic Receptor Subtype Binding Affinity

| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |

| α2A | Recombinant HEK293 cells | [3H]-Rauwolscine | Data not available | Data not available | |

| α2B | Recombinant HEK293 cells | [3H]-Rauwolscine | Data not available | Data not available | |

| α2C | Recombinant HEK293 cells | [3H]-Rauwolscine | Data not available | Data not available |

Table 3: β-Adrenergic Receptor Subtype Binding Affinity

| Receptor Subtype | Test System | Radioligand | Ki (nM) | pKi | Reference |

| β1 | Recombinant CHO cells | [125I]-Cyanopindolol | Data not available | Data not available | |

| β2 | Recombinant CHO cells | [125I]-Cyanopindolol | Data not available | Data not available | |

| β3 | Recombinant CHO cells | [125I]-Cyanopindolol | Data not available | Data not available |

Signaling Pathways

Norfenefrine, acting as an α1-adrenergic agonist, triggers a well-defined intracellular signaling cascade. Upon binding to the α1-receptor, it activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to the phosphorylation of various cellular proteins and ultimately resulting in a physiological response, such as smooth muscle contraction.

Experimental Protocols

The determination of receptor binding affinity and selectivity is typically performed using radioligand binding assays. These assays measure the displacement of a high-affinity radiolabeled ligand from a receptor by the test compound (this compound).

General Radioligand Displacement Assay Workflow

The following diagram illustrates a typical workflow for a radioligand displacement assay used to determine the binding affinity of this compound.

Detailed Methodologies

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, or β3) are commonly used.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

-

Membrane Preparation: Confluent cells are harvested, washed with phosphate-buffered saline (PBS), and then lysed in a hypotonic buffer. The cell lysate is centrifuged at a low speed to remove nuclei and intact cells, followed by a high-speed centrifugation to pellet the cell membranes. The membrane pellet is then resuspended in an appropriate assay buffer and stored at -80°C.

2. Radioligand Binding Assay (Displacement):

-

Radioligands:

-

α1-Adrenergic Receptors: [3H]-Prazosin is a commonly used radioligand.

-

α2-Adrenergic Receptors: [3H]-Rauwolscine or [3H]-Yohimbine are frequently employed.

-

β-Adrenergic Receptors: [125I]-Cyanopindolol or [3H]-Dihydroalprenolol are standard choices.

-

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.

-

Procedure:

-

In a 96-well plate, add a constant concentration of the appropriate radioligand and cell membranes expressing the target receptor subtype.

-

Add varying concentrations of this compound (the competing ligand).

-

To determine non-specific binding, a high concentration of a known non-radioactive antagonist (e.g., phentolamine (B1677648) for α-receptors, propranolol (B1214883) for β-receptors) is added to a set of wells.

-

The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

3. Data Analysis:

-

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of this compound.

-

A competition binding curve is generated by plotting the percentage of specific binding against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of norfenefrine that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Conclusion

This compound is an adrenergic agonist with a primary affinity for α1-adrenergic receptors. A comprehensive understanding of its binding profile across all adrenergic receptor subtypes is essential for its development and clinical application. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the detailed pharmacological characteristics of this compound. The continued application of these robust methodologies will be critical in defining the therapeutic window and potential applications of this compound.

Methodological & Application

Application Notes & Protocols: HPLC Analytical Method for Norfenefrine Hydrochloride

These application notes provide a comprehensive guide for the determination of Norfenefrine (B1679915) Hydrochloride in pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC). The described method is developed based on established analytical principles for related sympathomimetic amines and is suitable for quality control and research purposes.

Introduction

Norfenefrine hydrochloride is a sympathomimetic agent used for its vasoconstrictive properties to treat hypotension.[1] Accurate and reliable analytical methods are crucial for ensuring the quality and dosage accuracy of pharmaceutical products containing this active ingredient. This document details a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound, including the protocol for method validation as per ICH guidelines.

Signaling Pathway of Norfenefrine

Norfenefrine primarily functions as an α1-adrenergic receptor agonist.[2] Its mechanism of action involves binding to these receptors on vascular smooth muscle, initiating a signaling cascade that results in vasoconstriction.[3] This pathway is crucial for its therapeutic effect in managing hypotension.

HPLC Analytical Method

This section details the chromatographic conditions and protocols for the analysis of this compound.

The following table summarizes the recommended HPLC parameters for the analysis of this compound. These conditions are based on methods developed for the structurally similar compound, phenylephrine, and are expected to provide good resolution and peak shape for norfenefrine.

| Parameter | Recommended Condition |

| HPLC System | Standard HPLC system with UV or PDA detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile (B52724) and 20 mM Potassium Phosphate (B84403) buffer (pH 3.0) in a 20:80 (v/v) ratio. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Run Time | Approximately 10 minutes |

Note: A chiral separation method exists using a Chiral CD-Ph column with a mobile phase of Methanol and 50mM KH2PO4 (80:20) at a flow rate of 0.5 mL/min and detection at 220 nm.[4] This can be used for enantiomeric purity testing.

3.2.1. Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC Grade)

-

Potassium Dihydrogen Phosphate (Analytical Grade)

-

Orthophosphoric Acid (Analytical Grade)

-

Ultrapure Water

3.2.2. Preparation of Mobile Phase

-

Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of ultrapure water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

-

Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a ratio of 80:20 (v/v). Degas the mobile phase before use.

3.2.3. Preparation of Standard Solution Accurately weigh about 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL. Further dilute this stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).

3.2.4. Preparation of Sample Solution For a tablet dosage form, weigh and finely powder 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection. The expected concentration is 100 µg/mL.

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Specificity | The peak for norfenefrine should be well-resolved from any peaks from the placebo and degradation products. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a concentration range of 50-150% of the nominal sample concentration. |

| Accuracy (% Recovery) | 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%). |

| Precision (RSD%) | - Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD ≤ 2.0% on different days, with different analysts or equipment. |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase ±0.2, mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). |

Before starting the analysis, the suitability of the chromatographic system must be verified. Inject the standard solution six times and evaluate the following parameters.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD%) of Peak Area | RSD ≤ 2.0% |

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (n=3) |

| 50 | [Insert Data] |

| 75 | [Insert Data] |

| 100 | [Insert Data] |

| 125 | [Insert Data] |

| 150 | [Insert Data] |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Accuracy (Recovery) Data

| Concentration Level | Amount Added (mg) | Amount Found (mg) | % Recovery |

| 80% | [Insert Data] | [Insert Data] | [Insert Data] |

| 100% | [Insert Data] | [Insert Data] | [Insert Data] |

| 120% | [Insert Data] | [Insert Data] | [Insert Data] |

| Mean % Recovery | 98.0 - 102.0% |

Table 3: Precision Data

| Precision Type | Parameter | Result |

| Repeatability (Intra-day) | % RSD (n=6) | ≤ 2.0% |

| Intermediate Precision (Inter-day) | % RSD (n=6) | ≤ 2.0% |

Conclusion

The described RP-HPLC method is simple, specific, and reliable for the quantitative determination of this compound in pharmaceutical dosage forms. The method validation, when performed as per the outlined protocols, will ensure that the analytical procedure is suitable for its intended purpose in a regulated environment.

References

Application Notes: In Vitro Profiling of Norfenefrine Hydrochloride

Introduction

Norfenefrine (B1679915) hydrochloride is a sympathomimetic agent primarily used for its vasoconstrictive properties to treat hypotension[1][2]. It is a synthetic derivative of the endogenous catecholamine norepinephrine[3]. The principal mechanism of action for norfenefrine is the stimulation of alpha-1 (α1) adrenergic receptors located on vascular smooth muscle[1][3][4]. This activation initiates a downstream signaling cascade, leading to vasoconstriction and an increase in blood pressure[3]. While its primary activity is on α1-receptors, it has a less pronounced influence on beta-adrenergic receptors[3]. These application notes provide detailed protocols for characterizing the in vitro pharmacological profile of norfenefrine hydrochloride, focusing on its interaction with α1-adrenergic receptors.

Mechanism of Action & Signaling Pathway

Norfenefrine functions as an agonist at α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq alpha subunit[3]. Upon agonist binding, the Gq protein activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a hallmark of α1-adrenergic receptor activation and a key event leading to cellular responses like smooth muscle contraction[3].

Caption: Norfenefrine α1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

The following protocols describe standard in vitro assays to determine the binding affinity and functional potency of this compound.

Protocol 1: Radioligand Receptor Binding Assay

This assay determines the binding affinity (Ki) of this compound for the α1-adrenergic receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).

-

This compound (Test Compound).

-

Prazosin or other high-affinity α1-antagonist (Reference Compound).

-

[3H]-Prazosin (Radioligand).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO or water. Create a serial dilution series (e.g., 10-point, 1:10 dilution) in Assay Buffer to achieve final concentrations ranging from 1 nM to 100 µM.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 25 µL Assay Buffer.

-

Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled antagonist (e.g., 10 µM Prazosin).

-

Test Compound: 25 µL of each this compound dilution.

-

-

Radioligand Addition: Add 25 µL of [3H]-Prazosin (at a final concentration near its Kd, e.g., 0.5 nM) to all wells.

-

Membrane Addition: Add 150 µL of the cell membrane preparation (e.g., 10-20 µg protein per well) to all wells to initiate the binding reaction. The total assay volume is 200 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Detection: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of norfenefrine.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value (the concentration of norfenefrine that inhibits 50% of the specific binding of [3H]-Prazosin)[5][6].

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay

This functional assay measures the potency (EC50) of this compound by quantifying the increase in intracellular calcium concentration following α1-receptor activation.

Materials and Reagents:

-

A cell line stably expressing the human α1-adrenergic receptor (e.g., HEK293 or CHO cells).

-

This compound (Test Compound).

-

Phenylephrine or other α1-agonist (Reference Compound).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Pluronic F-127.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).

Methodology:

-

Cell Plating: Seed the cells into black, clear-bottom microplates at an appropriate density (e.g., 40,000-60,000 cells/well) and allow them to adhere overnight.

-

Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127) in Assay Buffer.

-

Incubation: Remove the cell culture medium from the wells and add 100 µL of the dye loading solution. Incubate the plate for 60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells twice with 100 µL of Assay Buffer to remove excess dye, leaving 100 µL of buffer in each well after the final wash.

-

Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer at 4x the final desired concentration.

-

Measurement:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate for 10-15 minutes.

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add 50 µL of the 4x compound dilutions to the wells.

-

Immediately begin measuring the fluorescence intensity kinetically for 2-3 minutes.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity minus the baseline reading.

-

Plot the response against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response)[5][7].

-

Experimental Workflow Diagram

Caption: General workflow for in vitro characterization.

Data Presentation

Quantitative data from these assays should be summarized to compare the potency and affinity of norfenefrine with known reference compounds.

Table 1: Representative Receptor Binding Affinity Data

| Compound | Receptor | IC50 (nM) | Ki (nM) |

| Norfenefrine HCl | Human α1A | 150 | 75 |

| Prazosin (Antagonist) | Human α1A | 0.8 | 0.4 |

Note: Values are representative and will vary based on experimental conditions. Ki is calculated using the Cheng-Prusoff equation assuming a radioligand concentration equal to its Kd.

Table 2: Representative Functional Potency Data

| Compound | Assay | EC50 (nM) | % Max Response |

| Norfenefrine HCl | Ca2+ Mobilization | 250 | 95% |

| Phenylephrine (Agonist) | Ca2+ Mobilization | 80 | 100% |

Note: Values are representative. % Max Response is relative to a full reference agonist.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Norfenefrine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. promegaconnections.com [promegaconnections.com]

- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 7. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

Application Notes and Protocols for a Cell-Based Assay to Measure Norfenefrine Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Norfenefrine (B1679915) hydrochloride is a sympathomimetic agent that primarily functions as an alpha-1 adrenergic receptor agonist.[1][2] Its principal mechanism of action involves the stimulation of these receptors, which are predominantly located on the smooth muscle cells of blood vessels.[1] This activation initiates a signaling cascade that leads to vasoconstriction and a subsequent increase in blood pressure.[1] Consequently, norfenefrine is utilized in clinical settings to manage hypotensive states.[1] Understanding the potency and efficacy of norfenefrine hydrochloride at its target receptor is crucial for drug development and pharmacological research.

This document provides a detailed protocol for a cell-based assay to measure the activity of this compound by quantifying its ability to stimulate intracellular calcium mobilization in a cell line stably expressing the human alpha-1A adrenergic receptor.

Principle of the Assay

The alpha-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that couples to the Gq alpha subunit.[1] Upon agonist binding, such as norfenefrine, the activated Gq protein stimulates phospholipase C (PLC).[1] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.[1] This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity is directly proportional to the concentration of intracellular calcium, and therefore, the activity of the alpha-1 adrenergic receptor agonist.

Signaling Pathway

Caption: this compound signaling pathway.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| CHO-K1/ADRA1A Stable Cell Line | GenScript | M00553 |

| Ham's F-12K (Kaighn's) Medium | ATCC | 30-2004 |

| Fetal Bovine Serum (FBS) | ATCC | 30-2020 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Trypsin-EDTA (0.25%) | Thermo Fisher Scientific | 25200056 |

| DPBS (Dulbecco's Phosphate-Buffered Saline) | Thermo Fisher Scientific | 14190144 |

| This compound | MedChemExpress | HY-B1095A |

| Norepinephrine (B1679862) (as a reference agonist) | Sigma-Aldrich | A9512 |

| Fluo-4 NW Calcium Assay Kit | Thermo Fisher Scientific | F36205 |

| 96-well black, clear-bottom cell culture plates | Corning | 3603 |

| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D2650 |

Cell Culture

-

Culture the CHO-K1/ADRA1A cells in Ham's F-12K medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

Calcium Mobilization Assay

The following protocol is based on the use of a Fluo-4 NW (No-Wash) Calcium Assay Kit.

Experimental Workflow

Caption: Experimental workflow for the calcium mobilization assay.

Detailed Protocol:

-

Cell Seeding:

-

One day prior to the assay, harvest the CHO-K1/ADRA1A cells and resuspend them in complete growth medium.

-

Seed the cells in a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C with 5% CO2.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound and norepinephrine in DMSO.

-

Perform a serial dilution of the stock solutions in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

-

-

Dye Loading:

-

Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions.

-

Remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

-

Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

-

Add the prepared compound dilutions to the respective wells.

-

Continuously measure the fluorescence signal for at least 120 seconds to capture the peak calcium response.

-

Data Analysis

-

The change in fluorescence is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

-

Normalize the data by setting the response of the vehicle control (assay buffer with DMSO) to 0% and the response to a saturating concentration of a reference agonist (e.g., 10 µM norepinephrine) to 100%.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the agonist that elicits a 50% maximal response.

Data Presentation

The following table presents example data for the potency of this compound and a reference agonist, norepinephrine, in the alpha-1A adrenergic receptor calcium mobilization assay.

| Compound | EC50 (nM) | 95% Confidence Interval (nM) | Hill Slope |

| This compound | 85.2 | 72.5 - 99.8 | 1.1 |

| Norepinephrine (Reference) | 12.7 | 10.1 - 15.9 | 1.0 |

Note: The EC50 value for this compound is a hypothetical, yet scientifically plausible, example for illustrative purposes. The EC50 for norepinephrine is consistent with reported values for alpha-1 adrenergic receptor activation.

Conclusion